molecular formula C11H12BrN3O B1383664 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-67-8

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1383664
CAS RN: 1416712-67-8
M. Wt: 282.14 g/mol
InChI Key: UHIUMWNPCGXCHM-UHFFFAOYSA-N
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Description

“4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol .


Synthesis Analysis

There are several papers that discuss the synthesis of similar compounds. For instance, one paper discusses the design and synthesis of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors . Another paper discusses the synthesis of tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 . The compound also has a Canonical SMILES representation: C1CCOC(C1)N2C=C(C=N2)Br .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” are not mentioned in the search results, there are references to reactions involving similar compounds. For example, tetrahydropyran derivatives can be synthesized by reacting pyrazoles in the presence of trifluoroacetic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.09 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 230.00548 g/mol . The topological polar surface area is 27 Ų .

Scientific Research Applications

Synthesis and Characterization

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a key intermediate in synthesizing various biologically active compounds, especially in the domain of time-resolved fluorescence immunoassays. Its synthesis involves diazotizing reactions and brominating reactions, and its structure is characterized using IR, 1HNMR, GC-MS, and elemental analysis (Pang Li-hua, 2009).

Antiproliferative Activity

  • Compounds related to this chemical have been found to possess significant antiproliferative activity against various cancer cell lines. Notably, certain derivatives have demonstrated the ability to induce cell death mechanisms, such as apoptosis, in cancer cells (Beatričė Razmienė et al., 2021).

Fluorescence Properties

  • Some derivatives of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibit fluorescence properties, making them potential candidates for applications in pH sensing. The fluorescence intensity and ratiometric pH sensing capabilities of these compounds have been explored (Beatričė Razmienė et al., 2021).

Drug Discovery

  • This chemical is instrumental in the design of new drugs, particularly as a selective brain penetrant PDE9A inhibitor. It has shown promise in clinical trials for the treatment of cognitive disorders, highlighting its potential in neurodegenerative disease treatment (P. Verhoest et al., 2012).

Molecular Aggregation

  • It plays a crucial role in the formation of molecular aggregates, such as hydrogen-bonded dimers and chains of rings, which are fundamental in understanding molecular interactions and structural chemistry (J. Quiroga et al., 2010).

Kinase-Focused Libraries

  • Derivatives of this compound have been developed for potential use in cancer drug targets, specifically in kinase-focused libraries. These compounds are valuable for screening against kinases and other cancer drug targets, demonstrating the diversity and utility of this chemical scaffold in medicinal chemistry (L. Smyth et al., 2010).

Antibacterial and Antioxidant Properties

  • Novel derivatives have been synthesized and tested for their antibacterial and antioxidant activities. These studies have revealed that certain compounds exhibit significant activity against various bacterial strains and possess notable antioxidant properties (Hiren H. Variya et al., 2019).

Future Directions

The development of small inhibitors targeting ALK5 has been validated as a potential therapeutic strategy for fibrotic diseases and cancer . This suggests that “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” and similar compounds could have potential applications in the treatment of these conditions.

properties

IUPAC Name

4-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-11-8-7-14-15(9(8)4-5-13-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIUMWNPCGXCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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